molecular formula C16H18N8 B7740696 MFCD02347849

MFCD02347849

Cat. No.: B7740696
M. Wt: 322.37 g/mol
InChI Key: XBBUCGFIVJVWRZ-UHFFFAOYSA-N
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Description

The compound MFCD02347849 is a chemical entity identified by its MDL number, which serves as a unique identifier in chemical databases. For instance, structurally similar compounds in the evidence frequently involve halogenated or heterocyclic frameworks, which influence their reactivity and applications in catalysis or medicinal chemistry .

Properties

IUPAC Name

6-amino-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-3-23(4-2)6-5-7-24-15(20)11(8-17)14-16(24)22-13(10-19)12(9-18)21-14/h3-7,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBUCGFIVJVWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD02347849 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.

Chemical Reactions Analysis

MFCD02347849 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions . Common reagents used in these reactions include boron reagents, and the major products formed are typically complex organic molecules with enhanced stability and reactivity.

Scientific Research Applications

MFCD02347849 has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex organic molecules. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD02347849 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : highlights that halogenated compounds (e.g., CAS 43088-67-1) require precise catalyst control (e.g., Pd or Ni complexes) to avoid side reactions, a consideration likely relevant to this compound .
  • Safety Profiles : Compounds with chlorinated or brominated substituents (e.g., CAS 1761-61-1 in ) often carry warnings for skin/eye irritation (H315, H319), necessitating stringent handling protocols .

Limitations : Direct data for this compound are absent in the evidence, necessitating extrapolation from structurally related compounds. Future studies should prioritize experimental characterization of this compound’s crystallography, spectroscopy, and catalytic efficacy.

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